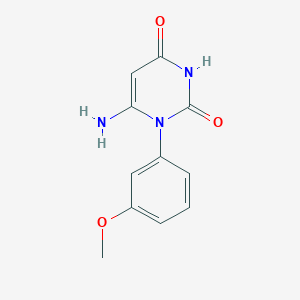

6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 677760-13-3

Cat. No.: VC2026983

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677760-13-3 |

|---|---|

| Molecular Formula | C11H11N3O3 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H11N3O3/c1-17-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |

| Standard InChI Key | GKTIYRGBNUNZET-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C(=CC(=O)NC2=O)N |

Introduction

Chemical Structure and Properties

Structural Characterization

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with carbonyl groups at positions 2 and 4, an amino group at position 6, and a 3-methoxyphenyl substituent at the N1 position. The presence of the methoxy group specifically at the meta position (3-position) of the phenyl ring distinguishes this compound from its positional isomers and contributes to its unique chemical and potential biological properties .

Physical and Chemical Properties

The compound has a molecular weight of 233.22 g/mol and belongs to the broader class of substituted pyrimidine-2,4-diones (also known as the uracil family) . The physical properties of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be extrapolated from similar compounds in this class, which typically exist as crystalline solids at room temperature.

Table 1: Key Molecular Properties of 6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

| Property | Value |

|---|---|

| CAS Number | 677760-13-3 |

| Molecular Formula | C₁₁H₁₁N₃O₃ |

| Molecular Weight | 233.22 g/mol |

| Physical State | Presumed crystalline solid |

| Primary Use | Research chemical |

Structural Representation

The compound can be represented using various chemical notation systems. The structure features a pyrimidine ring with two carbonyl groups, creating the uracil-like core structure, with the distinguishing 3-methoxyphenyl group directly attached to the N1 position rather than through a methylene linker as seen in some related compounds .

Synthesis and Preparation Methods

General Synthetic Strategies

The synthesis of 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione likely follows pathways similar to those established for structurally related compounds. Based on synthetic methodologies for analogous compounds, several approaches can be considered for its preparation.

N-Arylation Approach

One potential synthetic route involves the N-arylation of 6-aminouracil with 3-methoxyphenyl derivatives. This approach typically requires:

-

6-Aminouracil as the starting material

-

A suitable 3-methoxyphenyl halide or equivalent electrophile

-

Appropriate base (such as potassium carbonate)

Cyclocondensation Methods

Alternative synthetic approaches may involve cyclocondensation reactions to form the pyrimidine ring:

-

Reaction of appropriately substituted urea derivatives with malonic acid derivatives

-

Condensation of guanidine derivatives with β-ketoesters

-

Vilsmeier-type reactions followed by cyclization with cyanoacetamide

Chemical Reactivity

Reactive Sites

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione contains several reactive functional groups that can participate in various chemical transformations:

-

The primary amino group at position 6 can undergo nucleophilic reactions

-

The N-H bond at the N3 position can participate in alkylation reactions

-

The carbonyl groups at positions 2 and 4 can act as hydrogen bond acceptors or undergo nucleophilic addition reactions

-

The methoxy group on the phenyl ring can participate in demethylation or other transformations

Condensation Reactions

The amino group at position 6 can participate in condensation reactions with carbonyl compounds. Similar compounds have been documented to form Schiff bases through reaction with aldehydes, as demonstrated in related research where 6-aminouracil derivatives react with α-bromoacetophenones to form imine compounds .

Table 2: Potential Reaction Types for 6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Alkylation | N3 position | N3-substituted derivatives |

| Condensation | 6-amino group | Schiff bases, imines |

| Acylation | 6-amino group | Amide derivatives |

| Cyclization | Multiple sites | Fused heterocyclic systems |

| Oxidation | 6-amino group | Oxidized derivatives |

Comparison with Structural Analogs

Positional Isomers

6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is closely related to several positional isomers that differ in the location of the methoxy group on the phenyl ring. These include:

-

6-Amino-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 180028-89-1) - with the methoxy group at the ortho position

-

6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 54052-74-3) - with the methoxy group at the para position

The position of the methoxy group can significantly influence the electronic properties, steric considerations, and potential biological activities of these compounds.

| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 6-Amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | 677760-13-3 | 233.22 | 3-Methoxy (meta) position |

| 6-Amino-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | 180028-89-1 | 233.22 | 2-Methoxy (ortho) position |

| 6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | 54052-74-3 | 233.22 | 4-Methoxy (para) position |

| 6-Amino-1-[(3-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | 157927-49-6 | 247.25 | Contains benzyl linker with 3-methoxy |

Alkyl-Substituted Analogs

Simpler analogs with alkyl substitutions instead of aryl groups also provide valuable comparative information:

-

6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 6642-31-5)

-

6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS: 63959-47-7)

-

6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS: 75914-62-4)

These compounds lack the aromatic substituent at the N1 position but maintain the 6-amino functionality and the basic pyrimidine-2,4-dione scaffold.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing more efficient synthetic routes to 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, potentially including:

-

Microwave-assisted synthesis approaches (which have proven successful with related compounds)

-

Solvent-free or green chemistry methodologies

-

One-pot multi-component reactions

-

Catalytic approaches to improve yield and selectivity

Derivatization and Functional Group Transformations

The reactive sites within 6-amino-1-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione provide opportunities for creating diverse derivatives:

-

Formation of Schiff bases through condensation reactions with aldehydes

-

Development of fused heterocyclic systems through cyclization reactions

-

N3-alkylation to generate fully substituted derivatives

-

Modification of the meta-methoxy group to explore structure-activity relationships

Biological Evaluation

Comprehensive evaluation of the compound's potential biological activities represents an important direction for future research:

-

Screening against various enzyme targets

-

Assessment of antiviral, antibacterial, or antifungal properties

-

Investigation of potential anticancer activities

-

Exploration of structure-activity relationships through systematic modification of the core structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume